

Spectroscopic Characterization of Nopyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nopyl acetate

Cat. No.: B1679847

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Nopyl acetate**, a bicyclic monoterpene derivative. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and industrial settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **Nopyl acetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|---------------------------------|
| ~5.3 | br s | 1H | Vinylic CH |
| ~4.1 | t | 2H | O-CH ₂ |
| ~2.3 | m | 2H | Allylic CH ₂ |
| ~2.1-2.3 | m | 3H | Bicyclic CH and CH ₂ |
| 2.04 | s | 3H | Acetyl CH ₃ |
| ~1.26 | s | 3H | Methyl CH ₃ |
| ~1.1 | d | 1H | Bicyclic CH |
| ~0.8 | s | 3H | Methyl CH ₃ |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength. The data presented here are approximate values based on typical spectra.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|--------------------------|
| ~171.1 | Carbonyl C=O |
| ~144.3 | Vinylic C |
| ~119.5 | Vinylic CH |
| ~63.0 | O-CH ₂ |
| ~45.6 | Bicyclic CH |
| ~40.6 | Bicyclic CH |
| ~38.0 | Bicyclic C |
| ~31.6 | Bicyclic CH ₂ |
| ~31.3 | Bicyclic CH ₂ |
| ~28.2 | Allylic CH ₂ |
| ~26.1 | Methyl CH ₃ |
| ~21.1 | Acetyl CH ₃ |
| ~20.9 | Methyl CH ₃ |

Note: This is a representative peak list. The assignment is based on the chemical structure of **Nopyl acetate**.

Infrared (IR) Spectroscopy

The IR spectrum of **Nopyl acetate** exhibits characteristic absorption bands corresponding to its functional groups.^[1]

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|----------------------|
| ~2950 | Strong | C-H stretch (alkane) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1660 | Medium | C=C stretch (alkene) |
| ~1230 | Strong | C-O stretch (ester) |
| ~1040 | Medium | C-O stretch |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **Nopyl acetate** shows a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity | Possible Fragment |
|-----|--------------------|---|
| 208 | ~5% | [M] ⁺ (Molecular Ion) |
| 148 | ~20% | [M - CH ₃ COOH] ⁺ |
| 133 | ~30% | [C ₁₀ H ₁₃] ⁺ |
| 121 | ~40% | [C ₉ H ₁₃] ⁺ |
| 105 | ~60% | [C ₈ H ₉] ⁺ |
| 93 | ~100% | [C ₇ H ₉] ⁺ (Base Peak) |
| 43 | ~70% | [CH ₃ CO] ⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy Sample Preparation and Acquisition

- **Sample Preparation:** A solution of **Nopyl acetate** is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The solution is then transferred to a 5 mm NMR tube.

- ^1H NMR Acquisition:
 - The spectrometer is locked onto the deuterium signal of the solvent.
 - The magnetic field is shimmed to achieve homogeneity.
 - A standard single-pulse experiment is performed.
 - Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - A proton-decoupled pulse program is used to simplify the spectrum and enhance the signal-to-noise ratio.
 - A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of ^{13}C .
 - A relaxation delay of 2-5 seconds is commonly used.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

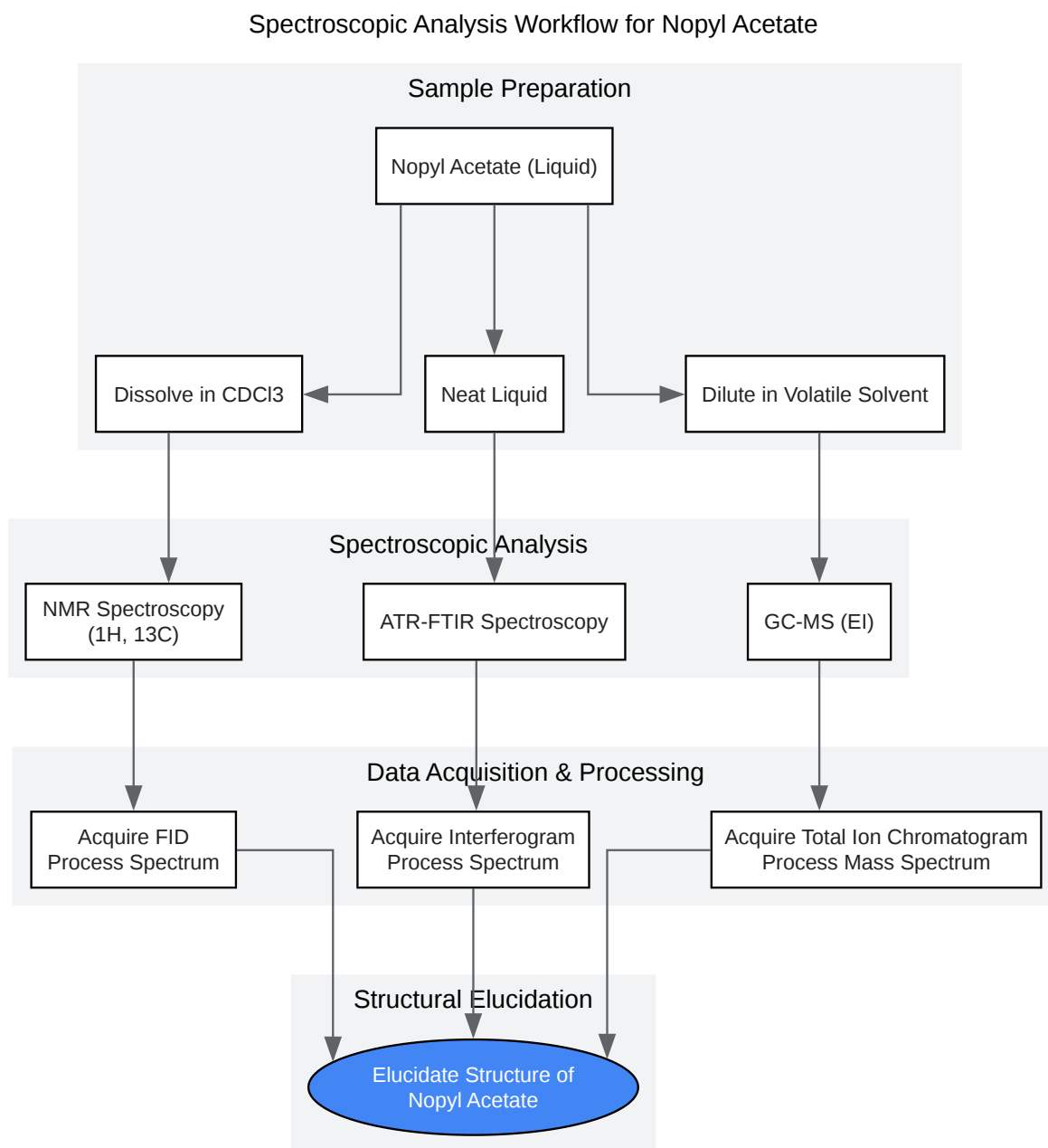
- Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric and instrument-related absorptions.[\[2\]](#)
- Sample Application: A small drop of neat **Nopyl acetate** is placed directly onto the surface of the ATR crystal, ensuring complete coverage of the crystal area.[\[3\]](#)
- Spectrum Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} . Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- Cleaning: After the measurement, the ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Electron Ionization-Mass Spectrometry (EI-MS)

- **Sample Introduction:** As **Nopyl acetate** is a volatile liquid, it is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.^[4] For GC-MS, a dilute solution of **Nopyl acetate** in a volatile solvent is injected into the GC, where it is vaporized and separated before entering the ion source.
- **Ionization:** In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.^[4]
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

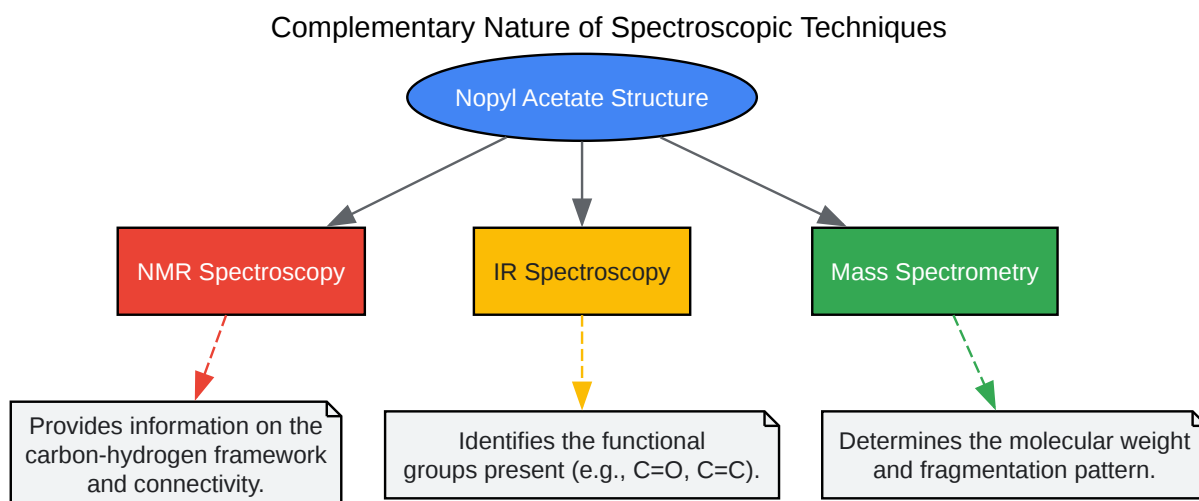
Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the complementary nature of the different techniques for structural elucidation.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **Nopyl acetate**.



[Click to download full resolution via product page](#)

Caption: How different spectroscopic techniques provide complementary structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nopyl acetate [webbook.nist.gov]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. agilent.com [agilent.com]
- 4. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of Nopyl Acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1679847#spectroscopic-data-for-nopyl-acetate-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b1679847#spectroscopic-data-for-nopyl-acetate-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com